3-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed from these reactions .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .Scientific Research Applications
Chlorinating Reagents and Derivatization Techniques
Compounds related to 3-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide, such as N-chloro-N-methoxybenzenesulfonamide, serve as efficient chlorinating reagents. These compounds have been utilized to chlorinate a wide range of substrates, including phenols, anisoles, and aromatic amines, providing chlorinated products in good to high yields. This suggests their potential utility in synthetic organic chemistry for the modification of molecular structures and the preparation of chlorinated derivatives of pharmaceuticals and other biologically active molecules (Xiao-Qiu Pu et al., 2016).
Anticancer and Antiangiogenic Activity
Another area of application is in the design and synthesis of novel compounds with anticancer and antiangiogenic properties. Compounds bearing the methoxybenzenesulfonamide moiety have been evaluated for their antiproliferative activity against cancer cells. For instance, derivatives targeting the colchicine site on tubulin showed potent vascular disrupting properties and induced apoptosis in cancer cells, highlighting their potential in cancer therapy (R. Romagnoli et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5S/c1-14(17,13-4-3-7-21-13)9-16-22(18,19)10-5-6-12(20-2)11(15)8-10/h3-8,16-17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFIIPZLCMVOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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